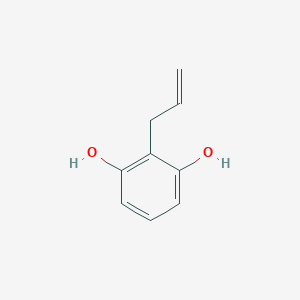

Prostaglandin F2alpha-1,15 lactone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

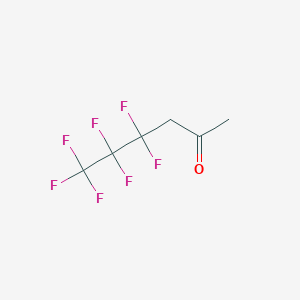

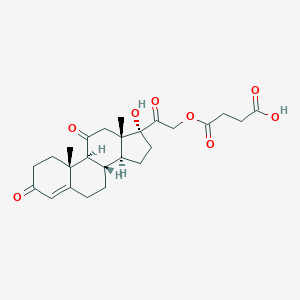

Prostaglandin F2alpha-1,15 lactone is a lipid-soluble internal ester of PGF2α . Hydrolysis of the lactone readily produces free PGF2α in plasma . In rhesus monkeys, a total dose of 15 mg of PGF2α 1,15-lactone terminates early pregnancy, whereas PGF2α is ineffective .

Synthesis Analysis

The synthesis of this compound involves a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .Molecular Structure Analysis

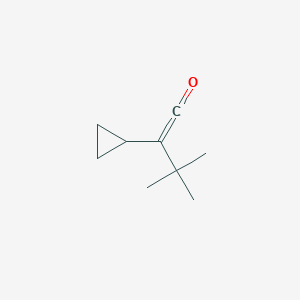

The molecular formula of this compound is C20H32O4 . It contains 57 bonds in total, including 25 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 ester (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis

In the total stereo-controlled synthesis of natural prostaglandins (PGs) and their structural analogs, a vast class of compounds and drugs, known as the lactones, are encountered in a few key steps to build the final molecule . The efficient Corey procedure for the synthesis of prostaglandins uses the key δ-lactone and γ-lactone intermediates with three or four stereocenters on the cyclopentane fragment to link the PG side chains .Physical And Chemical Properties Analysis

This compound is a lipid-soluble internal ester of PGF2α . Hydrolysis of the lactone readily produces free PGF2α in plasma .Wissenschaftliche Forschungsanwendungen

Ocular Applications Prostaglandin F2alpha (PGF2alpha) prodrugs, including PGF2alpha-1,15 lactone, have shown potential in treating glaucoma. A study by Chien, Tang-Liu, and Woodward (1997) demonstrated that these prodrugs penetrate the rabbit cornea faster than PGF2alpha, indicating their potential for ocular hypotension treatment while minimizing hyperemia (Chien, Tang-Liu, & Woodward, 1997).

Marine Mollusc Metabolism In marine molluscs, prostaglandin F2alpha, including its 1,15-lactone derivative, plays a multifunctional role. Di Marzo et al. (1991) discovered that these compounds are involved in defensive behavior, smooth muscle contraction, and egg production/fertilization control in the opisthobranch mollusc Tethys fimbria (Di Marzo et al., 1991).

Reproductive Implications Studies have shown that PGF2alpha, including the 1-15 lactone variant, influences reproductive processes. Spilman et al. (1977) found that PGF2alpha, 1-15 lactone can affect menstrual cycle lengths and terminate early pregnancy in rhesus monkeys, indicating a significant role in reproductive physiology (Spilman et al., 1977).

Synthesis and Biological Activity The synthesis of prostaglandin lactones, including PGF2alpha-1,15 lactone, and their biological activity have been explored. Bundy et al. (1983) studied the conversion of primary prostaglandins to 1,15-lactones, assessing their potential as prodrugs for open-chain hydroxy acids (Bundy et al., 1983).

Lactone Role in Prostaglandin Synthesis In the synthesis of natural prostaglandins and analogs, lactones like PGF2alpha-1,15 play a crucial role. Tănase, Pintilie, and Raluca Tanase (2021) discussed the use of lactones in key steps of prostaglandin synthesis (Tănase, Pintilie, & Raluca Tanase, 2021).

Cellular and Molecular Studies Further studies have explored the effects of PGF2alpha-1,15 lactone at the cellular and molecular levels. For instance, Kunapuli, Lawson, Rokach, and FitzGerald (1997) investigated the molecular basis of PGF2alpha receptor activation in the eye, highlighting the role of F2 isoprostane in this process (Kunapuli, Lawson, Rokach, & FitzGerald, 1997).

Wirkmechanismus

Target of Action

Prostaglandin F2alpha-1,15 lactone, also known as PGF2-alpha 1,15-lactone, is a type of prostaglandin . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in a variety of biological processes, including inflammation, blood flow, and the formation of blood clots .

Mode of Action

It is known that prostaglandins interact with specific receptors on the cell membrane, triggering a cascade of enzymatic reactions that lead to their physiological effects .

Biochemical Pathways

This compound is involved in the synthesis of natural prostaglandins and their structural analogs . The synthesis process involves several key steps, including the formation of δ-lactones, γ-lactones, and 1,9-, 1,11-, and 1,15-macrolactones . These compounds are crucial for building the final prostaglandin molecule .

Pharmacokinetics

It is known that prostaglandins, in general, are rapidly metabolized and excreted from the body

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific physiological context in which it is acting. As a prostaglandin, it can have a wide range of effects, including the regulation of inflammation, blood flow, and the formation of blood clots .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of specific enzymes can affect its synthesis and metabolism . Additionally, factors such as pH and temperature can impact its stability .

Zukünftige Richtungen

The research on the synthesis of Prostaglandin F2alpha-1,15 lactone and its analogs is ongoing . The efficient Corey procedure for the synthesis of prostaglandins uses the key δ-lactone and γ-lactone intermediates with three or four stereocenters on the cyclopentane fragment to link the PG side chains . This showcases the usefulness and great potential of biocatalysis in the construction of complex molecules .

Biochemische Analyse

Biochemical Properties

Prostaglandin F2alpha-1,15 lactone plays a significant role in biochemical reactions. It interacts with specific and distinct cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) . The nature of these interactions is complex and involves a wide range of biochemical processes .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors . Detailed information about the specific metabolic pathways that this compound is involved in, including any effects on metabolic flux or metabolite levels, is currently limited .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It could interact with various transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

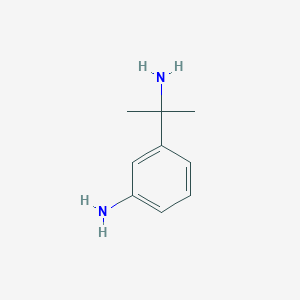

| { "Design of the Synthesis Pathway": "The synthesis pathway for Prostaglandin F2alpha-1,15 lactone involves the conversion of a precursor molecule into the final product through a series of chemical reactions.", "Starting Materials": [ "2,3,4,5-tetrahydro-6-(trifluoromethyl)-1H-benz[e]azepin-7-ol", "1,3-dimethyl-1,3,7-trihydroxy-6-octen-1-one", "Triethylamine", "Acetic anhydride", "Methanol", "Ethyl acetate", "Methylene chloride", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "The synthesis pathway begins with the conversion of 2,3,4,5-tetrahydro-6-(trifluoromethyl)-1H-benz[e]azepin-7-ol into a key intermediate using acetic anhydride and triethylamine in methylene chloride.", "The resulting intermediate is then reacted with 1,3-dimethyl-1,3,7-trihydroxy-6-octen-1-one in the presence of sodium bicarbonate in a mixture of methanol and water to form the desired prostaglandin F2alpha-1,15 lactone.", "The final product is isolated and purified using a combination of solvent extraction and chromatography techniques." ] } | |

CAS-Nummer |

55314-49-3 |

Molekularformel |

C20H32O4 |

Molekulargewicht |

336.5 g/mol |

IUPAC-Name |

(1R,2E,4S,10Z,13R,14S,16R)-14,16-dihydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-15-12-13-17-16(18(21)14-19(17)22)10-7-4-5-8-11-20(23)24-15/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 |

InChI-Schlüssel |

UTLCNJREJFJDLH-YNNPMVKQSA-N |

Isomerische SMILES |

CCCCC[C@H]1/C=C/[C@@H]2[C@@H](C/C=C\CCCC(=O)O1)[C@H](C[C@H]2O)O |

SMILES |

CCCCCC1C=CC2C(CC=CCCCC(=O)O1)C(CC2O)O |

Kanonische SMILES |

CCCCCC1C=CC2C(CC=CCCCC(=O)O1)C(CC2O)O |

Synonyme |

PGF2α 1,15-lactone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary effect of Prostaglandin F2alpha-1,15-lactone on the menstrual cycle, and how does it compare to other prostaglandin analogues?

A1: The research indicates that Prostaglandin F2alpha-1,15-lactone effectively shortens the luteal phase of the menstrual cycle in chacma baboons. [, ] This effect is also observed with other prostaglandin analogues, specifically 11 alpha (15S)-17-phenyl-ent-18-19,20-trinor-PGE2 methyl ester. [, ] The study highlighted that all four tested prostaglandin analogues, including Prostaglandin F2alpha-1,15-lactone, led to a significant reduction in both estradiol and progesterone levels, contributing to the observed luteal phase shortening. [, ] The study concluded that Prostaglandin F2alpha-1,15-lactone, along with the other two mentioned analogues, were the most effective in inhibiting progesterone production, a key indicator of corpus luteum function. [, ]

Q2: What is the mechanism of action of Prostaglandin F2alpha-1,15-lactone in causing luteolysis?

A2: While the provided abstracts do not delve into the specific mechanism of action for Prostaglandin F2alpha-1,15-lactone, they highlight its efficacy in inhibiting progesterone production, a hallmark of luteolysis. [, ] Further research beyond these abstracts is needed to elaborate on the precise molecular interactions and pathways involved in its luteolytic effect.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.